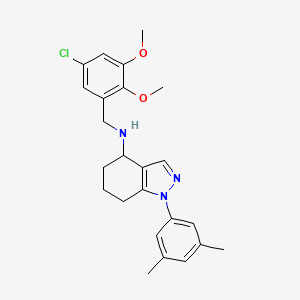![molecular formula C23H26N4O B6117338 N-[1-(3-phenylpropyl)-3-piperidinyl]-6-quinoxalinecarboxamide](/img/structure/B6117338.png)
N-[1-(3-phenylpropyl)-3-piperidinyl]-6-quinoxalinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-phenylpropyl)-3-piperidinyl]-6-quinoxalinecarboxamide, also known as NPQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a quinoxaline derivative that has shown promising results in various fields of research, including neuroscience, pharmacology, and cancer research.
Aplicaciones Científicas De Investigación
N-[1-(3-phenylpropyl)-3-piperidinyl]-6-quinoxalinecarboxamide has shown potential applications in various fields of scientific research. In neuroscience, it has been studied for its ability to modulate the activity of ion channels and receptors in the brain. It has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In pharmacology, N-[1-(3-phenylpropyl)-3-piperidinyl]-6-quinoxalinecarboxamide has been studied for its potential as a drug candidate. It has been shown to have potent antitumor activity, making it a promising candidate for the treatment of cancer. It has also been studied for its potential as an analgesic and anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of N-[1-(3-phenylpropyl)-3-piperidinyl]-6-quinoxalinecarboxamide is not fully understood, but it is believed to act on ion channels and receptors in the brain. It has been shown to modulate the activity of NMDA receptors, which are involved in learning and memory. It has also been shown to modulate the activity of voltage-gated calcium channels, which are involved in neurotransmitter release.
Biochemical and Physiological Effects:
N-[1-(3-phenylpropyl)-3-piperidinyl]-6-quinoxalinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as glutamate and acetylcholine. It has also been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF). These effects suggest that N-[1-(3-phenylpropyl)-3-piperidinyl]-6-quinoxalinecarboxamide may have neuroprotective and neuroregenerative effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[1-(3-phenylpropyl)-3-piperidinyl]-6-quinoxalinecarboxamide in lab experiments is its potency. It has been shown to have potent effects at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using N-[1-(3-phenylpropyl)-3-piperidinyl]-6-quinoxalinecarboxamide is its complex synthesis method. It requires specialized equipment and expertise in organic chemistry, which may limit its accessibility to researchers.
Direcciones Futuras
There are several future directions for the study of N-[1-(3-phenylpropyl)-3-piperidinyl]-6-quinoxalinecarboxamide. One direction is to further investigate its mechanism of action and its effects on ion channels and receptors in the brain. Another direction is to study its potential as a drug candidate for the treatment of neurodegenerative diseases and cancer. Additionally, there is a need for further research on the synthesis of N-[1-(3-phenylpropyl)-3-piperidinyl]-6-quinoxalinecarboxamide and its derivatives to improve its accessibility to researchers.
Métodos De Síntesis
N-[1-(3-phenylpropyl)-3-piperidinyl]-6-quinoxalinecarboxamide can be synthesized using a multistep process that involves the reaction of piperidine with 3-phenylpropanol to form N-[1-(3-phenylpropyl)-3-piperidinyl]propan-1-amine. This intermediate is then reacted with 6-bromoquinoxaline-2-carboxylic acid to form N-[1-(3-phenylpropyl)-3-piperidinyl]-6-quinoxalinecarboxamide. The synthesis of N-[1-(3-phenylpropyl)-3-piperidinyl]-6-quinoxalinecarboxamide is a complex process that requires expertise in organic chemistry and specialized equipment.
Propiedades
IUPAC Name |
N-[1-(3-phenylpropyl)piperidin-3-yl]quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c28-23(19-10-11-21-22(16-19)25-13-12-24-21)26-20-9-5-15-27(17-20)14-4-8-18-6-2-1-3-7-18/h1-3,6-7,10-13,16,20H,4-5,8-9,14-15,17H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZGABTVBYQCRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCCC2=CC=CC=C2)NC(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-2-methoxy-N-methylnicotinamide](/img/structure/B6117261.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6117263.png)
![1-(2-{[methyl(2-pyrazinylmethyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6117266.png)

![methyl 2-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}benzoate](/img/structure/B6117280.png)
![2-methyl-N-{1-[1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B6117285.png)


![2-benzyl-8-[3-(ethylthio)-1H-1,2,4-triazol-5-yl]pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6117310.png)
![8-(4-hydroxyphenyl)-1,3-dimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6117312.png)
![{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B6117322.png)
![3-[(4-fluorobenzyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6117328.png)

![N-(4-isopropylphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6117333.png)